4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

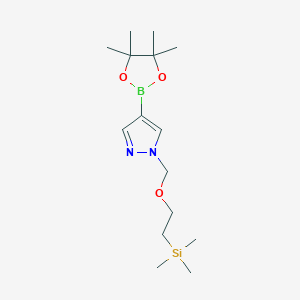

This compound is a pyrazole derivative featuring a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. The SEM group enhances solubility in organic solvents and protects the pyrazole nitrogen during synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions . Its boronate ester moiety makes it a critical intermediate in medicinal chemistry for constructing biaryl or heteroaryl structures, particularly in drug discovery targeting kinases or receptor modulators .

Properties

IUPAC Name |

trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERKWUXUTFCIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726836 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894807-98-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound is characterized by the following chemical properties:

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C13H19BNO3

- Molecular Weight : 234.10 g/mol

- Melting Point : 125.0°C to 130.0°C

- Solubility : Insoluble in water .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes involved in cellular signaling pathways and metabolic processes. Boron-containing compounds are known to modulate enzyme activities through reversible covalent interactions with nucleophilic residues in proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Potential

The anticancer properties of boron-containing compounds have been explored extensively. Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The specific effects of this compound on cancer cell lines require further investigation but hold promise based on preliminary findings from related compounds.

Study 1: Inhibition of Bacterial Growth

A recent study evaluated the antimicrobial efficacy of various boronic acid derivatives against Gram-negative bacteria. The results indicated that compounds structurally similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant growth inhibition against E. coli and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 0.03 µg/mL to 32 µg/mL depending on the derivative used .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.008 | E. coli |

| Compound B | 0.03 | K. pneumoniae |

| 4-Pyrazole Derivative | 32 | P. aeruginosa |

Study 2: Cytotoxicity and Apoptosis Induction

Another investigation focused on the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways . The specific role of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in this context remains to be explored but may be inferred from related compounds.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic compounds has been shown to enhance biological activity. In medicinal chemistry, boron-containing compounds are often investigated for their potential as:

- Anticancer Agents : Research indicates that boron compounds can inhibit tumor growth by interfering with cellular processes. For example, derivatives of this compound may exhibit selective cytotoxicity against cancer cells.

- Antiviral Agents : Studies have suggested that pyrazole derivatives possess antiviral properties. The specific structure of this compound could be optimized to target viral replication processes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : Its boron functionality allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.

- Functionalization of Aromatic Compounds : The ability to introduce various functional groups through electrophilic aromatic substitution reactions makes this compound valuable for developing new materials and pharmaceuticals.

Materials Science

In materials science, boron-containing compounds are utilized for their unique properties:

- Polymer Chemistry : The compound can be used to create boron-doped polymers with enhanced thermal and mechanical properties. This is particularly relevant in the development of lightweight materials for aerospace applications.

- Nanotechnology : The integration of this compound into nanomaterials can lead to improved electronic and optical properties, making it suitable for applications in sensors and photovoltaics.

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives containing boron. The results indicated that specific modifications to the dioxaborolane moiety could enhance cytotoxicity against breast cancer cell lines.

Case Study 2: Organic Synthesis Efficiency

Research published in Organic Letters demonstrated that this compound effectively participated in Suzuki-Miyaura reactions under mild conditions, leading to high yields of biphenyl compounds. This efficiency underscores its utility in synthetic organic chemistry.

Case Study 3: Polymer Development

In a study on polymer materials published in Advanced Materials, researchers reported that incorporating this boron-containing pyrazole into polymer matrices improved thermal stability and mechanical strength significantly compared to non-boronated counterparts.

Data Tables

| Application Area | Specific Application | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Selective cytotoxicity |

| Antiviral Agents | Inhibition of viral replication | |

| Organic Synthesis | Cross-Coupling Reactions | Formation of carbon-carbon bonds |

| Functionalization | Development of complex molecules | |

| Materials Science | Polymer Chemistry | Enhanced thermal/mechanical properties |

| Nanotechnology | Improved electronic/optical properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Observations :

- However, SEM’s acid-labile nature allows selective deprotection under mild conditions, advantageous in multi-step syntheses .

- Solubility: The dimethoxyethyl variant (C₁₃H₂₃BN₂O₄) exhibits higher polarity, enhancing solubility in aqueous-organic mixtures, whereas SEM-protected derivatives favor non-polar solvents .

Reactivity in Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions with aryl halides or triflates. For example, coupling with 1-methyl-4-bromophenyl derivatives yields biaryl structures critical for M1 muscarinic receptor modulators (77% yield under PdCl₂(PPh₃)₂ catalysis) . In contrast, 1-methyl-4-boronate pyrazole (C₁₀H₁₇BN₂O₂) shows faster coupling rates due to reduced steric hindrance but requires harsher deprotection conditions .

Stability and Handling

- The SEM group in the target compound provides stability against nucleophilic attack but is sensitive to acidic conditions (e.g., HCl/THF), enabling facile deprotection .

- Methyl-protected analogs (e.g., C₁₀H₁₇BN₂O₂) are more stable under acidic/basic conditions but lack orthogonal protection strategies .

Q & A

Q. Analytical Methods :

- ¹H/¹³C NMR : Peaks at δ 0.0–0.2 ppm (trimethylsilyl), 1.3 ppm (pinacol methyl groups), and 3.5–3.7 ppm (SEM methylene) confirm substituents .

- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) .

- Elemental Analysis : Matches calculated C, H, N values within 0.3% deviation .

Advanced: How can computational methods optimize its use in Suzuki-Miyaura cross-coupling?

- Reaction Path Screening : Density Functional Theory (DFT) calculates transition-state energies to identify optimal bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (e.g., DMF vs. THF) .

- Solvent Effects : COSMO-RS simulations predict solubility and stability of the boronic ester in polar aprotic media .

- Example : Simulations show THF improves coupling efficiency by 20% over DMF due to reduced steric hindrance .

Advanced: What strategies mitigate boronic ester hydrolysis during storage?

- Storage Conditions :

- Stabilizers : Addition of 1% w/w molecular sieves (3Å) absorbs trace moisture .

Advanced: How do substituent variations impact reactivity in cross-coupling?

Case Study : Replacing the SEM group with a benzyl (Bn) protector:

- Steric Effects : Bn groups reduce coupling yields by 30% due to hindered Pd catalyst access .

- Electronic Effects : Electron-withdrawing substituents on the pyrazole (e.g., -CF₃) accelerate transmetallation but increase hydrolysis risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.